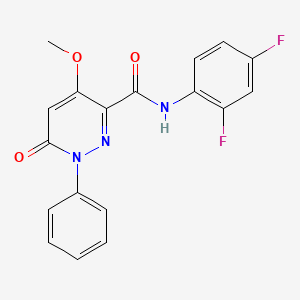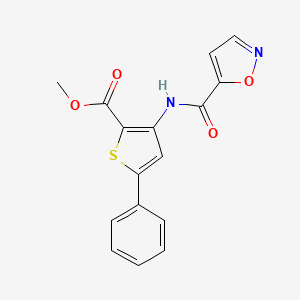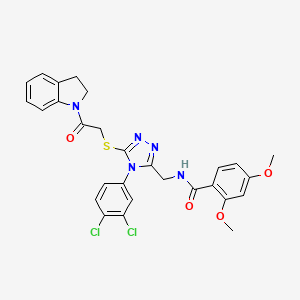
N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide" belongs to a class of organic compounds known for their diverse biological activities. Research in this domain often explores novel synthetic pathways, molecular structures, chemical properties, and potential biological activities. Compounds with similar structures have been synthesized and analyzed for their biological efficacy, including anticancer, antibacterial, and enzyme inhibition properties.
Synthesis Analysis
Synthetic routes for similar compounds involve multistep chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of substituted pyridazines and pyridines often requires condensation, cyclization, and functional group transformations. These processes are meticulously designed to introduce specific functional groups, such as methoxy, fluoro, or carboxamide, at targeted positions on the molecular scaffold to achieve desired chemical properties and biological activities (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide detailed insights into the three-dimensional arrangement of atoms, the configuration of functional groups, and the overall molecular conformation. Structural elucidation is crucial for understanding the interaction of these compounds with biological targets (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo further functionalization, interaction with biological molecules, and participation in biochemical pathways. Their chemical properties, such as solubility, stability, and reactivity, are influenced by the specific functional groups present in the molecule and their arrangement around the core structure (Gh et al., 1987).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility in various solvents, and crystalline structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and its suitability for further formulation into pharmaceutical preparations (Liou & Chang, 2008).
Chemical Properties Analysis
Chemical properties focus on the compound's reactivity, stability under different conditions, and interactions with other chemical entities. These include acid-base behavior, redox potential, and the ability to form complexes with metals or other organic compounds. Understanding these properties is crucial for the development of new drugs and materials with desired biological or physical characteristics (Alnajjar et al., 2008).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Compounds derived from fluoroquinolone-based structures, similar to the target compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and assessed their antifungal and antibacterial activities, indicating the utility of these compounds in medicinal chemistry (Patel & Patel, 2010).
Cytotoxicity and Anticancer Activity
Research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, akin to the target compound, has shown promising cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapy. Hassan et al. (2014) discussed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Electrochromic and Polymeric Materials
The development of electrochromic materials and polymers incorporating structures related to the target compound demonstrates their application in materials science. Liou and Chang (2008) synthesized aromatic polyamides containing triphenylamine moieties, showcasing their electrochromic properties (Liou & Chang, 2008).
Kinase Inhibition for Cancer Treatment
Derivatives of the target compound have been evaluated as kinase inhibitors, particularly in the context of cancer treatment. Liu et al. (2020) designed and synthesized compounds as potential c-Met kinase inhibitors, demonstrating significant antitumor activities and providing insights into structure-activity relationships (Liu et al., 2020).
Mécanisme D'action
Target of Action
The compound N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key regulator of cell growth and proliferation, EGFR plays a critical role in cell differentiation, and iNOS is involved in immune response . By interacting with these targets, the compound can potentially affect these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound has selective antiproliferative and cytotoxic preferences for certain types of cancer cells
Result of Action
The compound’s action results in molecular and cellular effects that can potentially inhibit the growth and proliferation of certain types of cancer cells . .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-8-7-11(19)9-13(14)20/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRSZLPGZJRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)


![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)
![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)


![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)


![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)